tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O3/c1-7(6-8(11)12-15)13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBISIYPNCVILR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=NO)N)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Mixed Anhydride Intermediates
A widely adopted strategy for synthesizing tert-butyl carbamates involves the use of mixed anhydride intermediates. In the synthesis of analogous compounds, such as (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate, N-Boc-protected amino acids (e.g., N-Boc-D-serine) react with isobutyl chlorocarbonate in the presence of N-methylmorpholine to form mixed anhydrides. These intermediates subsequently undergo condensation with amines to yield carbamate derivatives.
For the target compound, a plausible route involves:
- Protection of the primary amine : Reaction of 4-amino-2-butanone with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl N-(4-oxobutan-2-yl)carbamate.
- Oximation : Treatment with hydroxylamine hydrochloride to introduce the hydroxyimino group, yielding tert-butyl N-(4-hydroxyiminobutan-2-yl)carbamate.
- N-Methylation : Alkylation of the secondary amine using methyl iodide or dimethyl sulfate under basic conditions.
Key parameters include maintaining anhydrous conditions, controlled temperatures (−10°C to 5°C), and precise stoichiometric ratios (1:1.1–1.5 for reagents).
Direct Condensation Using Neutral Reagents
Patent WO2019158550A1 highlights the advantages of using neutral (non-salt) forms of reagents to prevent viscosity issues and improve yields. Applying this principle, the reaction between tert-butyl N-methylcarbamoyl chloride and 4-amino-4-hydroxyiminobutan-2-amine in acetonitrile or tetrahydrofuran (THF) at 60°C could avoid gelation and enhance stirring efficiency. Triethylamine (4.6 equivalents) is typically employed as a base to neutralize HCl byproducts.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
- Solvent selection : Polar aprotic solvents like THF or ethyl acetate are preferred for carbamate formation due to their ability to dissolve both Boc-protected intermediates and amine nucleophiles.
- Temperature control : Exothermic reactions (e.g., mixed anhydride formation) require cooling (−20°C to 0°C) to prevent side reactions such as over-alkylation.
Stoichiometric Ratios and Additives
- Molar ratios : A 10–20% excess of Boc₂O or isobutyl chlorocarbonate ensures complete conversion of the amine starting material.
- Catalysts : 4-Dimethylaminopyridine (DMAP) accelerates Boc protection reactions, as demonstrated in the synthesis of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate.
Analytical Characterization and Purity Assessment
Spectroscopic Data
Chromatographic Methods
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) is employed to assess purity, with retention times calibrated against standards.
Challenges and Mitigation Strategies
Side Reactions
Purification Difficulties
- Recrystallization : tert-Butyl methyl ether is effective for isolating crystalline intermediates.
- Column chromatography : Silica gel with ethyl acetate/hexane eluents resolves Boc-protected derivatives.
Comparative Analysis of Methods
Chemical Reactions Analysis
tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted .
Comparison with Similar Compounds
Substituent Variation on the Butan-2-yl Backbone
The target compound’s unique 4-amino-4-hydroxyimino substituents distinguish it from analogs with simpler functional groups:
Key Differences :
- The hydroxyimino group in the target compound introduces redox activity and hydrogen-bonding capacity, absent in the hydroxyl or simple amino analogs. This enhances its utility in metal coordination or as a precursor for heterocycle synthesis.
- The methyl group on the carbamate nitrogen (shared with CAS 75005-60-6) sterically hinders nucleophilic attack, improving stability during synthetic steps .
Aromatic vs. Aliphatic Substituents
Compounds with aromatic substituents exhibit distinct electronic properties compared to aliphatic derivatives:
Key Differences :
- Aromatic rings (e.g., pyridinyl in , fluorophenyl in ) confer π-π stacking ability and electronic effects, enhancing binding to biological targets.
- The target compound’s aliphatic backbone lacks aromaticity, favoring solubility in non-polar solvents and reducing steric constraints in synthetic applications.
Cyclic and Heterocyclic Derivatives
Cyclic analogs demonstrate varied conformational rigidity and reactivity:
Key Differences :
- The target compound’s linear hydroxyimino-amine chain offers flexibility for conformational adaptation, unlike cyclic derivatives constrained by ring systems.
- Electron-withdrawing groups (e.g., cyano in ) increase electrophilicity, whereas the hydroxyimino group in the target compound may act as a nucleophile or ligand.
Biological Activity
Tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate, often referred to as M4 , has garnered attention in recent research for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of M4, highlighting its mechanisms of action, efficacy in various studies, and potential implications for treatment.
Chemical Structure and Properties
M4 is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a hydroxyiminobutan moiety. Its molecular formula is with a molecular weight of approximately 202.30 g/mol. The compound's structural features contribute to its biological activity, particularly its ability to interact with specific biological targets.
Research has demonstrated that M4 exhibits several mechanisms that contribute to its biological activity:
- Inhibition of β-secretase : M4 acts as an inhibitor of β-secretase 1, an enzyme involved in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides (Aβ) associated with Alzheimer's pathology. The half-maximal inhibitory concentration (IC50) for β-secretase inhibition by M4 is reported to be approximately 15.4 nM .
- Acetylcholinesterase Inhibition : In addition to β-secretase inhibition, M4 also inhibits acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition constant (Ki) for AChE is around 0.17 μM .
- Reduction of Aβ Aggregation : M4 has shown significant potential in reducing Aβ aggregation, with studies indicating an 85% inhibition of aggregation at a concentration of 100 μM . This property is crucial for mitigating the formation of amyloid plaques in the brain.
In Vitro Studies
In vitro studies have assessed the protective effects of M4 on astrocytes exposed to Aβ1-42. Key findings include:
- Cell Viability : M4 treatment resulted in a significant increase in cell viability among astrocytes subjected to Aβ-induced toxicity. Specifically, cell viability increased from 43.78% in untreated cells to 62.98% when treated with M4 .
- Cytotoxicity Assessment : At concentrations up to 100 μM, M4 demonstrated no cytotoxic effects on astrocytes, suggesting its safety profile in cellular models .
In Vivo Studies
In vivo assessments using scopolamine-induced models of AD have provided insights into the compound's efficacy:
- Amyloid Levels : Treatment with M4 led to a reduction in Aβ1-42 levels compared to control groups; however, the reduction was not statistically significant when compared to standard treatments like galantamine .
- Behavioral Outcomes : While specific behavioral outcomes were not detailed in the cited studies, the implications of reduced Aβ levels are promising for cognitive function preservation.
Comparative Efficacy
To better understand M4's efficacy relative to other compounds, a comparison table is presented below:
| Compound | β-secretase IC50 (nM) | AChE Ki (μM) | Aβ Aggregation Inhibition (%) |
|---|---|---|---|
| M4 | 15.4 | 0.17 | 85 |
| Galantamine | Not specified | Not specified | Not specified |
| Donepezil | Not specified | Not specified | Not specified |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-(4-amino-4-hydroxyiminobutan-2-yl)-N-methylcarbamate, and how can intermediates be purified?
- Methodology : A multi-step synthesis approach is typical for tert-butyl carbamates. For example, tert-butyl carbamate derivatives are often synthesized via Boc protection of amines under inert atmospheres (N₂) using reagents like Boc₂O in dichloromethane (DCM) at low temperatures (-78°C). Intermediate purification involves pH-dependent liquid-liquid extraction (e.g., adjusting to pH 5 with HCl, followed by pH 10 with NaOH) and column chromatography using silica gel .
- Critical Consideration : Ensure anhydrous conditions during Boc protection to avoid side reactions. Monitor reaction progress via TLC or LC-MS to confirm intermediate formation .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm backbone structure via ¹H/¹³C NMR, focusing on tert-butyl group signals (~1.4 ppm) and carbamate carbonyl (~155 ppm).
- Mass spectrometry (MS) : ESI+ or HRMS to verify molecular ion peaks (e.g., m/z 469 [M + H]+ observed in similar carbamates) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
Q. What are the key stability considerations for storing tert-butyl carbamate derivatives?
- Methodology : Store under inert gas (argon) at –20°C in airtight containers. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, which can hydrolyze the carbamate group . Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) can predict shelf life .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the hydroxyimino group in this compound?
- Methodology :
- Temperature control : Hydroxyimino formation often requires precise pH and temperature (e.g., 0–5°C) to prevent oxime tautomerization or decomposition.
- Catalyst screening : Test transition metals (e.g., Cu(I)) or organic bases (DIEA) to enhance nucleophilic substitution efficiency .
- DoE (Design of Experiments) : Vary equivalents of hydroxylamine derivatives and reaction time to identify optimal conditions .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- X-ray crystallography : If single crystals are obtainable, use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or bond lengths .
- 2D NMR (COSY, HSQC, HMBC) : Map coupling patterns to distinguish between regioisomers or confirm hydroxyimino positioning .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
Q. What strategies mitigate side reactions during functionalization of the hydroxyimino group?
- Methodology :
- Protecting group strategies : Temporarily protect the hydroxyimino group with tert-butyldimethylsilyl (TBS) or acetyl groups during subsequent reactions .
- Low-temperature kinetics : Perform reactions at –78°C (dry ice/acetone baths) to suppress undesired rearrangements.
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .
Q. How can researchers assess the compound’s potential as a kinase inhibitor or bioactive agent?
- Methodology :
- In vitro assays : Screen against kinase panels (e.g., GSK-3β) using fluorescence polarization or ADP-Glo™ assays. Compare IC₅₀ values with known inhibitors .
- Molecular docking : Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to prioritize synthetic analogs .
- Metabolic stability studies : Use liver microsomes (human/rat) to evaluate oxidative degradation pathways .
Safety and Compliance
Q. What PPE and engineering controls are essential when handling this compound?
- Methodology :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators if airborne particulates are generated during weighing .
- Engineering controls : Conduct reactions in fume hoods with sash height ≤18 inches. Use explosion-proof refrigerators for chemical storage .
Q. How should accidental exposure or spills be managed?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
